molecular formula C12H15N3S2 B1415408 4-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole CAS No. 1105194-64-6

4-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole

Cat. No.: B1415408
CAS No.: 1105194-64-6
M. Wt: 265.4 g/mol
InChI Key: GJCBVNFFVGDNOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole is a benzothiazole derivative featuring a methylthio (-SMe) group at position 4 and a piperazine ring at position 2 of the benzothiazole scaffold. Benzothiazoles are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system modulation. The methylthio substituent may enhance lipophilicity and influence metabolic stability, while the piperazine moiety offers flexibility in structure-activity relationship (SAR) studies due to its ability to accommodate diverse functional groups .

Properties

IUPAC Name

4-methylsulfanyl-2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S2/c1-16-9-3-2-4-10-11(9)14-12(17-10)15-7-5-13-6-8-15/h2-4,13H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCBVNFFVGDNOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications, particularly in oncology and antimicrobial treatments.

Synthesis

The compound can be synthesized through various methods that typically involve the reaction of piperazine derivatives with benzothiazole precursors. The synthesis often employs techniques such as click chemistry, which enhances yield and purity. A common synthetic route involves the acylation of 2-(piperazin-1-yl)benzothiazole followed by azide formation, leading to triazole hybrids that exhibit improved biological activity .

Anticancer Activity

4-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole has demonstrated significant anticancer properties against various human cancer cell lines. Studies have shown that compounds containing benzothiazole and piperazine moieties exhibit moderate to potent antiproliferative effects. For instance, a series of benzothiazole-piperazine-triazole hybrids were tested against breast (MCF7) and colon (HCT116) cancer cell lines, revealing IC50 values as low as 0.048 µM against lung adenocarcinoma cells (A549) .

Antimicrobial Activity

The compound's structure allows it to interact with various microbial targets. Benzothiazole derivatives are known for their antimicrobial properties, and 4-(methylthio)-2-piperazin-1-yl-1,3-benzothiazole is no exception. It has been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of 4-(methylthio)-2-piperazin-1-yl-1,3-benzothiazole is influenced by its molecular structure. Modifications at the methylthio group and the piperazine ring can significantly alter its pharmacological profile. For example:

  • Substituents on the benzothiazole moiety : Different substitutions can enhance or diminish anticancer potency.
  • Piperazine modifications : Alterations in the piperazine ring can affect binding affinity to biological targets such as tubulin, which is crucial for its anticancer activity .

Case Studies

Several case studies highlight the efficacy of 4-(methylthio)-2-piperazin-1-yl-1,3-benzothiazole:

  • Anticancer Efficacy : A study evaluated a series of benzothiazole derivatives for their cytotoxic effects on multiple cancer cell lines. The results indicated that compounds with a methylthio substitution showed enhanced activity compared to their non-substituted counterparts .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial properties of this compound against various pathogens, demonstrating significant inhibition zones in agar diffusion assays against Staphylococcus aureus and Escherichia coli .

Scientific Research Applications

Anticancer Activity

Research indicates that benzothiazole derivatives, including 4-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole, exhibit significant anticancer properties. These compounds can interfere with cellular processes such as tubulin polymerization, which is crucial for cancer cell division. A study demonstrated that certain piperazine derivatives showed lower IC50 values compared to traditional chemotherapeutics like albendazole, suggesting enhanced efficacy against cancer cell lines such as MDA-MB 231 and U87 MG .

Antimicrobial Properties

Benzothiazole derivatives have been identified as potent antimicrobial agents. The compound 4-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole has shown effectiveness against various bacterial and fungal strains. For instance, studies have reported that benzothiazole compounds can inhibit the growth of pathogens responsible for infections, making them candidates for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives is noteworthy. Compounds like 4-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole have been investigated for their ability to modulate inflammatory pathways. Research indicates that these compounds can reduce the production of pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of 4-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole is crucial for optimizing its biological activity. SAR studies reveal that modifications to the benzothiazole and piperazine moieties can significantly affect the compound's potency and selectivity.

ModificationEffect on Activity
Methylthio group at position 4Enhances anticancer activity
Variations in piperazine substituentsAlters antimicrobial efficacy
Substituents on benzothiazole ringInfluence anti-inflammatory properties

Case Study: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of several benzothiazole derivatives, including 4-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls, supporting its potential as a therapeutic agent against various cancers .

Case Study: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, 4-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole was tested against a panel of bacterial strains. The compound exhibited notable inhibitory effects, demonstrating its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

A. Position 4 Modifications

  • The molecular weight (297.40 g/mol) and formula (C₁₂H₁₅N₃O₂S₂) reflect this substitution .
  • 4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole: Incorporates a 4-methyl group and a phenoxybenzoyl-piperazine substituent (C₂₅H₂₁N₃O₂S). The phenoxybenzoyl moiety may enhance π-π stacking interactions in biological targets, contrasting with the smaller methylthio group in the parent compound .

B. Piperazine Ring Functionalization

  • 2-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzothiazole: Features a thiadiazole ring linked to piperazine (C₁₅H₁₇N₅OS₂, MW 347.5).
  • 4-Methanesulfonyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzothiazole : Combines a sulfonyl group with a trifluoromethylpyridine-piperazine substituent (C₁₈H₁₇F₃N₄O₂S₂, MW 442.5). The trifluoromethyl group enhances metabolic stability and bioavailability, a critical advantage over the methylthio variant .
  • 2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole: Includes a nitrobenzyl group on piperazine (C₁₈H₁₈N₄O₂S, MW 354.43). The nitro group’s strong electron-withdrawing nature may reduce metabolic oxidation rates compared to the methylthio group .
Physicochemical and Metabolic Properties
  • Lipophilicity: The methylthio group (-SMe) in the parent compound likely increases lipophilicity (logP) compared to sulfonyl (-SO₂Me) or nitro (-NO₂) substituents, influencing membrane permeability .
  • Metabolic Stability : Carbamate analogs with methylthio groups (e.g., 3-[4-(methylthio)phenyl]-1-methylcarbamate) undergo oxidative metabolism, suggesting that the methylthio group in 4-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole may be susceptible to similar pathways, unlike sulfonyl or trifluoromethyl derivatives .

Preparation Methods

Typical Method:

Research Findings:

  • Synthesis of benzothiazole from 2-aminothiophenol and aldehydes involves oxidative cyclization, often using oxidants like hydrogen peroxide or iodine, yielding benzothiazole derivatives with high purity.

Nucleophilic Substitution to Introduce Piperazine

The next step involves functionalizing the benzothiazole at the 2-position with piperazine. This is achieved through nucleophilic substitution reactions on halogenated benzothiazole derivatives.

Methodology:

Research Data:

  • Nucleophilic substitution of 2-chlorobenzothiazole with piperazine in aqueous media results in high yields (~89%) of 2-(piperazin-1-yl)benzothiazole, with purification via column chromatography.

Introduction of the Methylthio Group

The methylthio substituent at the 4-position is introduced via nucleophilic substitution or methylthiolation of suitable intermediates.

Approach:

  • Methylation of the benzothiazole core at the 4-position, often using methylthiolating agents such as methyl iodide or dimethyl sulfide, under basic conditions.
  • Alternatively, direct substitution on a 4-chlorobenzothiazole derivative with methylthiolate ions generated in situ.

Research Findings:

  • Synthesis of methylthio derivatives involves treating 4-chlorobenzothiazole with methylthiolate salts in polar aprotic solvents like DMF, at room temperature or reflux, to afford the methylthio-substituted benzothiazole.

Overall Synthetic Route

The general synthetic pathway can be summarized as follows:

Step Starting Material Reagents & Conditions Product Yield (%) Reference
1 2-aminothiophenol + aldehyde Oxidative cyclization, oxidant (H₂O₂, iodine) Benzothiazole 70-85
2 2-chlorobenzothiazole Piperazine + base (NaHCO₃, TEA), solvent (water/ethanol) 2-(Piperazin-1-yl)benzothiazole 89
3 2-(Piperazin-1-yl)benzothiazole Methylthiolating agent (MeI, DMS), base 4-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole 60-75

Notes on Optimization and Purification

  • Reaction Conditions: Elevated temperatures (reflux) and inert atmospheres (nitrogen) are often employed to prevent oxidation.
  • Purification: Techniques such as column chromatography, recrystallization from ethanol, or solvent washes are used to isolate pure compounds.
  • Yield Optimization: Use of excess nucleophiles or methylating agents and controlling reaction times improves yields.

Research Findings Summary

Aspect Data References
Nucleophilic substitution efficiency High yields (>85%) using aqueous or mixed solvents
Methylthiolation conditions Room temperature to reflux in polar aprotic solvents
Purification methods Column chromatography, recrystallization ,,

Q & A

Q. What are the established synthetic routes for 4-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole, and what reaction conditions optimize yield?

The compound can be synthesized via cyclocondensation of hydrazine derivatives with carbonyl precursors, followed by functionalization with piperazine and methylthio groups. For example, analogous benzothiazole derivatives are synthesized by refluxing hydrazino-benzothiazoles with ketones in ethanol, achieving yields of 51–53% under inert atmospheres . Catalytic systems like sodium methoxide and magnesium chloride enhance reaction efficiency, as seen in similar heterocyclic syntheses .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Key methods include:

  • ¹H/¹³C NMR : To verify methylthio (-SCH₃) and piperazine proton environments (e.g., piperazine protons resonate at δ 2.5–3.5 ppm) .
  • HRMS : Validates molecular weight (e.g., calculated vs. observed [M+H]⁺ ions within ±0.005 Da) .
  • Elemental analysis : Discrepancies ≤0.4% between theoretical and experimental C/H/N ratios confirm purity .

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

Screen against enzyme systems (e.g., AST/ALT inhibition/activation assays) using human serum models. For example, benzothiazole-pyrazole hybrids showed differential effects: some inhibited AST/ALT, while others activated them, requiring dose-response curves (0.1–100 µM) and statistical validation (p < 0.05) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structural elucidation?

Use 2D NMR (COSY, HSQC) to assign overlapping signals. For instance, piperazine ring protons often exhibit complex splitting due to conformational flexibility; NOESY can clarify spatial relationships between methylthio and aromatic protons . Computational tools (e.g., DFT calculations) predict chemical shifts, aiding interpretation of deviations caused by solvent effects or tautomerism .

Q. What strategies mitigate low yields in multi-step syntheses involving piperazine coupling?

Optimize:

  • Coupling reagents : Use EDCI/HOBt for amide bond formation between piperazine and benzothiazole cores .
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Temperature control : Stepwise heating (e.g., 0°C → room temperature → reflux) minimizes side reactions during nucleophilic substitution .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Modify:

  • Piperazine substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to alter basicity and receptor binding .
  • Benzothiazole core : Replace methylthio with sulfonamide (-SO₂NH₂) to improve metabolic stability .
  • Bivalent ligands : Link two benzothiazole units via alkyl spacers to target dimeric enzyme sites, as seen in bivalent benzo[d]thiazol-2(3H)-one derivatives .

Q. How should researchers address contradictory biological data (e.g., activation vs. inhibition of the same enzyme)?

Conduct mechanistic studies :

  • Kinetic assays : Determine if the compound acts as a competitive/non-competitive inhibitor or allosteric modulator .
  • Molecular docking : Compare binding poses of activating/inhibiting analogs (e.g., piperazine orientation in active sites) .
  • Post-translational modification screens : Assess phosphorylation or ubiquitination changes via Western blot .

Methodological Considerations

Q. What analytical workflows validate purity for publication-quality samples?

Combine:

  • HPLC-DAD/MS : Purity ≥95% with single peak retention .
  • Thermogravimetric analysis (TGA) : Confirm absence of solvent/moisture (<1% weight loss up to 150°C) .
  • X-ray crystallography : Resolve absolute configuration for chiral analogs, if applicable .

Q. How can computational tools predict the compound’s pharmacokinetic properties?

Use ADMET predictors (e.g., SwissADME):

  • LogP : Target 2–3 for optimal blood-brain barrier penetration .
  • CYP450 inhibition : Screen against isoforms 3A4/2D6 to flag metabolic liabilities .
  • hERG binding : Mitigate cardiotoxicity risks by reducing basicity of piperazine nitrogen .

Data Reporting Standards

  • Spectral repositories : Deposit raw NMR/MS data in public databases (e.g., ChemSpider) .
  • Biological assays : Report IC₅₀/EC₅₀ values with 95% confidence intervals and negative controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
4-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.